molecular formula C6H11N5 B15239347 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B15239347
M. Wt: 153.19 g/mol
InChI Key: WZUWXVKKYXDQRK-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system, with a methanamine (-CH2NH2) substituent at the 7-position. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves cyclocondensation reactions, though specific protocols remain proprietary or under development .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C6H11N5/c7-3-5-1-2-8-6-9-4-10-11(5)6/h4-5H,1-3,7H2,(H,8,9,10)

InChI Key

WZUWXVKKYXDQRK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions with ethanol as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology

In biological research, this compound has been studied for its antimicrobial, antiviral, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and viral strains .

Medicine

In medicinal chemistry, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is explored for its potential as a therapeutic agent. It has been investigated for its role as a protease inhibitor, particularly in the context of SARS-CoV-2 .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine can be contextualized by comparing it with analogs in the triazolopyrimidine family. Key comparisons include:

Structural Analogues and Substituent Effects

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl Derivatives :
    Compounds such as (5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-nitro-phenyl)-amine (25) and its analogs exhibit melting points ranging from 114°C to 338°C, with substituents significantly affecting thermal stability. The methanamine group in the target compound may enhance solubility compared to nitro or aryl groups, as seen in these derivatives .
  • 5,7-Dimethyl-N-(Substituted Phenyl)-1,2,4-Triazolo[1,5-a]pyrimidine-2-sulfonamides :
    Crystal structure studies reveal that ortho-substituents on the phenyl ring drastically alter spatial conformation and bioactivity. For example, ortho-chloro substituents enhance herbicidal activity by optimizing binding to acetolactate synthase (ALS), a target shared with sulfonylurea herbicides. The methanamine group in the target compound may similarly influence spatial orientation for target engagement .

Physicochemical Properties

  • Melting Points and Stability :
    Triazolopyrimidine derivatives with bulky aryl groups (e.g., biphenyl-4-yl) exhibit higher melting points (>300°C) due to enhanced π-π stacking, whereas the target compound’s methanamine group may reduce crystallinity, favoring solubility in polar solvents .
  • Metal Complexation: Lanthanide complexes with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one ligands show antiparasitic activity against Leishmania and Trypanosoma cruzi. The methanamine group in the target compound could facilitate chelation with transition metals, expanding therapeutic or catalytic applications .

Commercial Availability

  • Supplier Data: The target compound and its analogs, such as {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol, are commercially available (CAS: 1691963-04-8), indicating their relevance in industrial and academic research. Comparatively, pyrazolo[1,5-a]pyrimidine analogs (e.g., {2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine, CAS: 1699979-12-8) highlight the demand for structurally related scaffolds in drug discovery .

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